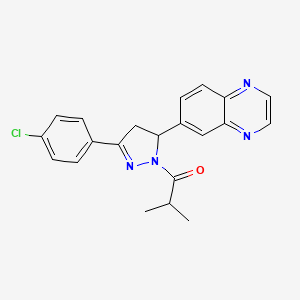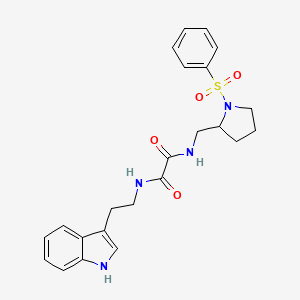
N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an indole ring, a pyrrolidine ring, and a phenylsulfonyl group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The phenylsulfonyl group consists of a phenyl ring attached to a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The three-dimensional structure would be influenced by the sp3 hybridization of the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the indole ring is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the pyrrolidine ring could enhance the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
The indole and pyrrolidine moieties within the compound’s structure are reminiscent of pharmacologically active substances. Indole derivatives are known for their presence in compounds with neurological activity, such as serotonin . The pyrrolidine ring is a common feature in medicinal chemistry, often contributing to the stereochemistry and three-dimensional shape of drug molecules . This compound could be investigated for its potential interactions with neurological pathways or receptors.
Anti-inflammatory Applications
Given the structural similarity to known anti-inflammatory agents, this compound may serve as a lead structure for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). It could be particularly useful in studying the inhibition of cyclooxygenase enzymes, which are involved in the inflammatory response .
Antiviral Research
The benzenesulfonyl and indole groups suggest potential antiviral properties. Previous studies have shown that naproxen derivatives, which share structural features with this compound, exhibit broad-spectrum antiviral activity. This could be relevant for the treatment of viral infections, including influenza and possibly other emerging viral diseases .
Cancer Therapeutics
Compounds with indole moieties have been explored for their anticancer properties. This compound could be synthesized and screened for activity against cancer cell lines, particularly focusing on its ability to induce apoptosis or inhibit cell proliferation .
Neurodegenerative Disease Research
The indole part of the molecule is structurally similar to tryptamine, which is involved in various central nervous system processes. This compound could be valuable in researching treatments for neurodegenerative diseases, potentially influencing cognition, memory, and behavior regulation .
Analgesic Development
The structural components of this compound suggest potential analgesic properties. Research could focus on its interaction with pain receptors or pathways, aiming to develop new pain-relief medications with fewer side effects than current options .
Molecular Docking Studies
Indole derivatives have been used in molecular docking studies to explore interactions with various biological targets. This compound could be used in computational models to predict binding affinities and selectivity towards specific proteins or enzymes .
Chemical Biology
As a hybrid molecule combining different pharmacophoric elements, this compound could be used as a tool in chemical biology to dissect complex biological pathways or processes. It might help in understanding the role of similar structures in physiological responses .
Wirkmechanismus
Target of Action
The compound, also known as N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, is a complex molecule with two key components: an indole nucleus and a pyrrolidine ring . These structures are found in many bioactive compounds and can bind with high affinity to multiple receptors . .
Mode of Action
It’s worth noting that indole derivatives and pyrrolidine-based compounds have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives, it’s likely that this compound could influence multiple pathways
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they can help modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Given the wide range of biological activities associated with indole and pyrrolidine derivatives, the effects could be diverse and depend on the specific targets and pathways involved .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c28-22(24-13-12-17-15-25-21-11-5-4-10-20(17)21)23(29)26-16-18-7-6-14-27(18)32(30,31)19-8-2-1-3-9-19/h1-5,8-11,15,18,25H,6-7,12-14,16H2,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXABQKHKKOGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2931174.png)
![2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931175.png)

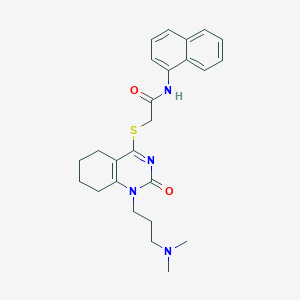
![3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2931179.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)
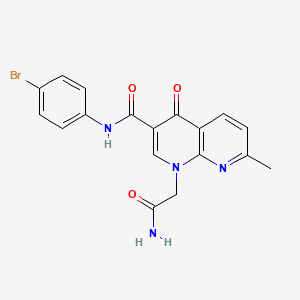
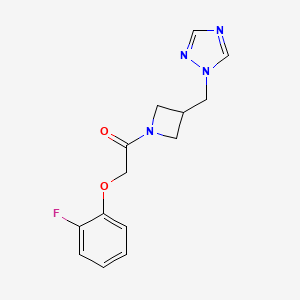
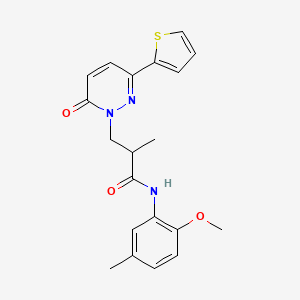
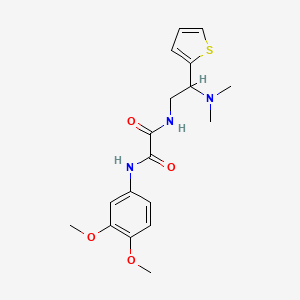

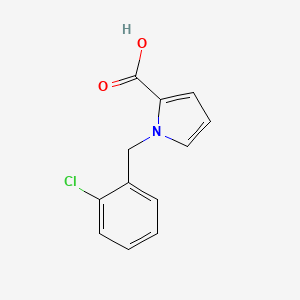
![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-9-methylpurin-6-amine](/img/structure/B2931195.png)
